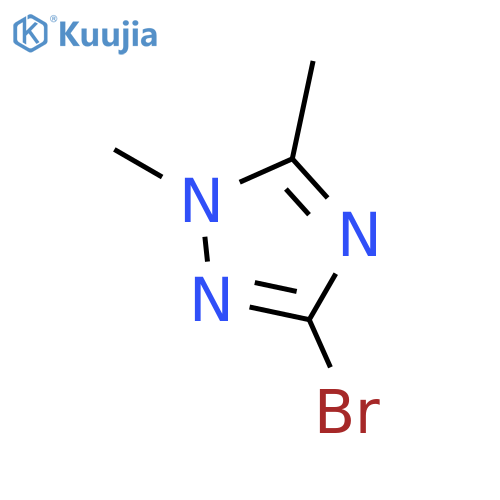

Cas no 56616-93-4 (3-bromo-1,5-dimethyl-1H-1,2,4-triazole)

56616-93-4 structure

商品名:3-bromo-1,5-dimethyl-1H-1,2,4-triazole

3-bromo-1,5-dimethyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 3-bromo-1,5-dimethyl-1H-1,2,4-triazole

- 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-

- 3-bromo-1,5-dimethyl-1,2,4-triazole

- MFCD21364405

- DTXSID90205188

- 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, AldrichCPR

- 1H-1,2,4-Triazole,3-bromo-1,5-dimethyl-

- 56616-93-4

- AKOS015997647

- EN300-1273324

- SCHEMBL16032175

- STL373241

- BBL033203

- DB-204181

- ALBB-018578

- VS-11877

-

- MDL: MFCD21364405

- インチ: InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3

- InChIKey: JHGLLGYXVAOCFN-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=NN1C)Br

計算された属性

- せいみつぶんしりょう: 174.97458

- どういたいしつりょう: 174.975

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 87.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

- 密度みつど: 1.77

- ふってん: 280.2°C at 760 mmHg

- フラッシュポイント: 123.2°C

- 屈折率: 1.639

- PSA: 30.71

3-bromo-1,5-dimethyl-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B755145-100mg |

3-bromo-1,5-dimethyl-1H-1,2,4-triazole |

56616-93-4 | 100mg |

$ 95.00 | 2022-06-06 | ||

| abcr | AB305558-250 mg |

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; . |

56616-93-4 | 95% | 250mg |

€219.30 | 2023-04-26 | |

| Cooke Chemical | LN9172057-1g |

3-Bromo-1,5-dimethyl-1H-1,2 |

56616-93-4 | 4-triazole | 1g |

RMB 1022.40 | 2023-09-07 | |

| Chemenu | CM422943-1g |

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole |

56616-93-4 | 95%+ | 1g |

$210 | 2023-02-02 | |

| abcr | AB305558-5g |

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; . |

56616-93-4 | 95% | 5g |

€1101.60 | 2025-03-19 | |

| abcr | AB305558-1g |

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, 95%; . |

56616-93-4 | 95% | 1g |

€385.20 | 2025-03-19 | |

| 1PlusChem | 1P00F0ND-5g |

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole |

56616-93-4 | 95% | 5g |

$948.00 | 2025-02-27 | |

| A2B Chem LLC | AG99881-5g |

3-Bromo-1,5-dimethyl-1h-1,2,4-triazole |

56616-93-4 | 95% | 5g |

$824.00 | 2024-04-19 | |

| Enamine | EN300-1273324-1000mg |

3-bromo-1,5-dimethyl-1H-1,2,4-triazole |

56616-93-4 | 95.0% | 1000mg |

$225.0 | 2023-10-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198272-1g |

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole |

56616-93-4 | 98% | 1g |

¥1278.00 | 2024-05-08 |

3-bromo-1,5-dimethyl-1H-1,2,4-triazole 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

56616-93-4 (3-bromo-1,5-dimethyl-1H-1,2,4-triazole) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56616-93-4)3-bromo-1,5-dimethyl-1H-1,2,4-triazole

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):228.0/653.0/1038.0